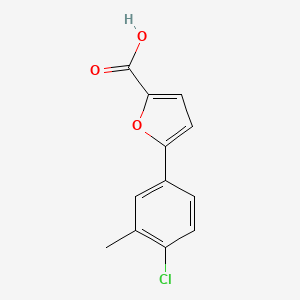

5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid

Descripción

5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a di-substituted phenyl ring (4-chloro, 3-methyl) attached to the 5-position of the furan core. Furan derivatives are widely studied for their structural versatility and bioactivity, particularly in pharmaceutical and agrochemical applications. The chlorine atom at the para position and methyl group at the meta position on the phenyl ring likely influence the compound’s electronic properties, solubility, and biological interactions.

Propiedades

IUPAC Name |

5-(4-chloro-3-methylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-7-6-8(2-3-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGBISYSRQGHOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(O2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzaldehyde and furan-2-carboxylic acid.

Condensation Reaction: The 4-chloro-3-methylbenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Catalytic Processes: The use of advanced catalytic systems can enhance the efficiency of the synthesis and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: 5-(4-Chloro-3-methylphenyl)furan-2-methanol.

Substitution: 5-(4-Methoxy-3-methylphenyl)furan-2-carboxylic acid.

Aplicaciones Científicas De Investigación

5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials and polymers.

Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

Molecular Targets: Binding to specific enzymes or receptors involved in disease pathways.

Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-(4-Chlorophenyl)furan-2-carboxylic Acid

- Substituents : 4-Chlorophenyl.

- Molecular Formula : C₁₁H₇ClO₃.

- Molecular Weight : 226.62 g/mol.

- Comparison: The absence of the 3-methyl group simplifies the electronic profile. Mono-substituted analogs like this are often used as bioactive scaffolds, with the chlorine atom enhancing lipophilicity and influencing receptor binding .

5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carboxylic Acid

- Substituents : 4-Chloro, 3-(trifluoromethyl).

- Molecular Formula : C₁₂H₆ClF₃O₃.

- Molecular Weight : 290.62 g/mol.

- Comparison : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.0) compared to the methyl group in the target compound. This enhances reactivity in electrophilic substitutions and may improve metabolic stability in drug design .

5-(3-Chlorophenyl)furan-2-carboxylic Acid

- Substituents : 3-Chlorophenyl.

- Molecular Formula : C₁₁H₇ClO₃.

- Molecular Weight : 226.62 g/mol.

Functional Group Modifications

5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic Acid

- Substituents: (4-Chlorophenoxy)methyl.

- Molecular Formula : C₁₂H₉ClO₄.

- Molecular Weight : 256.28 g/mol.

- Comparison: The phenoxymethyl linker introduces flexibility and ether oxygen, improving solubility in polar solvents. This structural motif is common in prodrugs and agrochemicals .

5-(1-Hexynyl)furan-2-carboxylic Acid

Data Table: Key Structural and Functional Comparisons

Actividad Biológica

5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a furan ring with a carboxylic acid functional group and a phenyl ring substituted with both chloro and methyl groups. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo several chemical reactions:

- Oxidation: Can be oxidized to form derivatives that may exhibit enhanced biological properties.

- Reduction: The carboxylic acid group can be reduced, potentially altering its pharmacological profile.

- Substitution: The chloro group can be substituted, leading to the formation of new compounds with varying activities.

These reactions enable the compound to participate in biochemical pathways that may affect cellular processes, including those related to inflammation and microbial growth inhibition.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated against various bacterial strains, demonstrating effectiveness in inhibiting growth. For example, studies have shown that similar compounds in this class possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Bacillus subtilis | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Studies and Research Findings

- Antibacterial Activity Study : A study conducted on a series of furan derivatives, including this compound, revealed that modifications on the phenyl ring significantly influenced antibacterial potency. The presence of electron-withdrawing groups like chloro enhanced the compound's activity against various pathogens .

- Mechanistic Insights : Investigations into the mechanism of action suggest that the compound may generate reactive intermediates upon reduction within microbial cells, leading to cellular damage and growth inhibition.

- Therapeutic Potential : Given its structural characteristics and observed biological activities, this compound is being explored as a lead compound for drug development aimed at treating infections and inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 5-(4-Chloro-3-methylphenyl)furan-2-carboxylic acid?

- Methodology : Synthesis typically involves coupling a substituted phenylboronic acid (e.g., 4-chloro-3-methylphenylboronic acid) with furan-2-carboxylic acid derivatives. Key parameters include:

- Molar ratios : A 1:1.2 ratio of arylboronic acid to furan precursor improves yield .

- Temperature : Reactions are conducted at 80–100°C under reflux conditions to ensure complete conversion .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system enhance cross-coupling efficiency .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust reaction time (8–12 hours) based on intermediate stability .

Q. Which purification methods are most effective for isolating this compound?

- Methodology :

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted starting materials. Purity >95% is achievable with two recrystallization cycles .

- Column Chromatography : For higher purity (≥99%), employ silica gel columns with a gradient elution of hexane/ethyl acetate (4:1 to 1:1) .

- Validation : Confirm purity via melting point analysis (reported range: 145–147°C) and NMR spectroscopy .

Q. How can researchers screen the biological activity of this compound?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .

- Enzyme Inhibition : Evaluate inhibition of cyclooxygenase-2 (COX-2) or monoamine oxidases (MAOs) via fluorometric assays. The chlorine substituent enhances binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect reactivity and bioactivity?

- Methodology :

- Synthetic Analogs : Replace the 4-chloro-3-methylphenyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups. Compare yields and stability .

- Bioactivity Analysis :

| Substituent | Antimicrobial MIC (µg/mL) | COX-2 Inhibition (%) |

|---|---|---|

| 4-Cl,3-Me | 12.5 (S. aureus) | 78 ± 3.2 |

| 4-NO₂ | 25.0 | 65 ± 4.1 |

| 4-OCH₃ | 50.0 | 42 ± 2.8 |

| (Data adapted from ) |

- Mechanistic Insight : Chlorine’s electron-withdrawing nature stabilizes transition states in enzyme interactions, enhancing inhibitory effects .

Q. What computational tools can predict binding modes of this compound with target enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or MAO-B. The furan ring’s planarity and carboxylic acid group often anchor the compound in active sites .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of enzyme-ligand complexes. Key residues (e.g., Arg120 in COX-2) form hydrogen bonds with the carboxylic acid group .

Q. How can contradictory bioactivity data (e.g., variable MIC values) be resolved?

- Methodology :

- Dose-Response Curves : Validate activity across multiple assays (e.g., disk diffusion vs. microdilution) to rule out false positives .

- Structural Confirmation : Ensure compound integrity via X-ray crystallography or LC-MS. Degradation products (e.g., decarboxylated derivatives) may skew results .

Q. What thermodynamic studies support the optimization of synthesis protocols?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to identify stable intermediates .

- Enthalpy Calculations : Use DFT (e.g., Gaussian 16) to model reaction energetics. The coupling step (ΔH = −45 kcal/mol) is highly exothermic, favoring high yields at moderate temperatures .

Data Contradiction Analysis

- Case Study : If antimicrobial activity varies between studies, consider:

- Strain Variability : Test across clinical isolates to account for resistance mechanisms .

- Solubility Factors : Use DMSO stocks ≤1% to avoid solvent toxicity. Confirm solubility via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.